N-methyl-1-phenylcyclobutan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-methyl-1-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11(8-5-9-11)10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3;1H |
InChI Key |
FPIFSPHCTMHXHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-methyl-1-phenylcyclobutan-1-amine Hydrochloride
Multi-step Synthesis via Cyclobutanone Intermediate and Reductive Amination
One well-documented synthetic route to N-methyl-1-phenylcyclobutan-1-amine involves the following key steps:
Step 1: Formation of 2,2-dichloro-3-phenylcyclobutan-1-one
A [2+2] photocycloaddition reaction is performed between styrene and dichloroketene (generated by reduction of trichloroacetyl chloride with sodium amalgam, Na(Hg)) to yield 2,2-dichloro-3-phenylcyclobutan-1-one.
Step 2: Reduction to Phenylcyclobutanone
The dichloroketone is reduced using zinc in acetic acid (Zn/AcOH) to remove the chlorine atoms, producing phenylcyclobutanone.
Step 3: Reductive Amination
Phenylcyclobutanone undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) to afford N-methyl-1-phenylcyclobutan-1-amine.
Step 4: Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Reaction Scheme Summary:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | [2+2] Photocycloaddition | Styrene + dichloroketene (from trichloroacetyl chloride + Na(Hg)) | Toxic reagents, non-green |
| 2 | Reduction | Zn/AcOH | Removes chlorines |
| 3 | Reductive amination | Methylamine + NaBH3CN | Forms N-methyl amine |
| 4 | Salt formation | HCl | Yields hydrochloride salt |
Analysis:
Related Amine Preparation Methods Informing Synthesis
While direct literature on this compound is limited, related amines such as N-methyl-1-phenylmethanamine (benzylmethylamine) have well-documented preparation methods that can inform synthetic strategies:
Nucleophilic substitution of benzyl halides with methylamine in polar aprotic solvents like N,N-dimethylformamide (DMF), often with potassium carbonate as base, gives high yields (~77%) of N-methylbenzylamine derivatives.
Reductive amination of ketones with methylamine and formaldehyde in ethanol/water mixtures under reflux with HCl produces amine hydrochloride salts efficiently.
These methods suggest that reductive amination of phenylcyclobutanone with methylamine under acidic conditions could be a practical approach to preparing this compound.
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Multi-step photocycloaddition + reduction + reductive amination (classical) | Styrene, trichloroacetyl chloride, Na(Hg), Zn/AcOH, methylamine, NaBH3CN, HCl | Photocycloaddition (UV), reduction at RT, reductive amination at RT, salt formation with HCl | Moderate (varies) | Established route | Toxic reagents, multi-step, low selectivity in photocycloaddition |
| Direct catalytic amination (proposed) | Catalysts, methylamine, phenyl substrates | Single-step, catalytic conditions (under development) | Not fully reported | Improved step economy, greener | Experimental, not yet optimized |
| Reductive amination of phenylcyclobutanone with methylamine + HCl | Phenylcyclobutanone, methylamine, formaldehyde, HCl, ethanol/water | Reflux in ethanol/water, acidic | High (typical for reductive amination) | High yield, simple | Requires phenylcyclobutanone intermediate |
Purification and Characterization
- The final hydrochloride salt is typically isolated by precipitation or crystallization from suitable solvents (e.g., ethanol, ether).
- Purification may involve washing with aqueous base and drying over anhydrous sodium sulfate.
- Characterization includes melting point determination, NMR spectroscopy, and elemental analysis to confirm purity and structure.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-methyl-1-phenylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride
- Structural Differences: The cyclopropane ring in place of the methyl group on the amine nitrogen introduces steric and electronic variations.
- Physicochemical Properties :
AB-CHMFUPPYCA (5,3- and 3,5-regioisomers)
- Structural Comparison: AB-CHMFUPPYCA derivatives feature a pyrazole-carboxamide core instead of a cyclobutane ring.
- Pharmacological Activity: AB-CHMFUPPYCA acts as a synthetic cannabinoid receptor agonist, whereas the cyclobutane-based compound lacks documented receptor specificity .
5F-AB-FUPPYCA
- Key Differences: A fluorine atom at the 5-position of the pyrazole ring increases metabolic stability and potency at CB1 receptors. Unlike this compound, 5F-AB-FUPPYCA is associated with high-risk psychoactive effects, as noted in the EMCDDA database .
Research Findings and Limitations
- Synthetic Challenges :
- Pharmacological Gaps: No peer-reviewed studies directly assess its biological activity, unlike AB-CHMFUPPYCA derivatives, which are well-characterized as cannabinoid mimics .
Biological Activity
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a phenyl group and a methyl amine substituent. Its molecular formula is and it has a molecular weight of approximately 201.7 g/mol. The compound's structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Neurotransmitter Modulation : Similar to other amine compounds, it may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, potentially affecting mood and cognitive functions.
- Receptor Interaction : The compound may exhibit affinity for specific receptors in the central nervous system (CNS), including adrenergic and dopaminergic receptors, which are crucial for various neuropsychiatric conditions.
- Enzyme Inhibition : Preliminary studies suggest that it might act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, although specific targets remain to be fully elucidated.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available literature:
Study 1: Neuropharmacological Evaluation
A study conducted on the neuropharmacological effects of this compound demonstrated significant antidepressant-like behavior in rodent models. The compound was administered at varying doses, showing a dose-dependent increase in locomotor activity, indicative of potential antidepressant properties.
Study 2: Cytotoxicity Assessment
In vitro assays were performed to evaluate the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and A375). The compound exhibited an IC50 value of approximately 12 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.
Safety and Toxicology
Toxicological assessments indicate that this compound may pose certain risks:
- Acute Toxicity : Classified as harmful if ingested, with potential for causing skin irritation upon contact.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the compound's safety profile.
Q & A
Q. What synthetic routes are commonly employed for the synthesis of N-methyl-1-phenylcyclobutan-1-amine hydrochloride, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions, including cyclization to form the cyclobutane ring. Key steps include:
- Cyclization : Formation of the cyclobutane core via [2+2] cycloaddition or ring-closing metathesis under controlled temperatures (e.g., -78°C for cryogenic conditions).
- Amine functionalization : Methylation of the amine group using methyl halides or reductive amination.
- Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt. Critical parameters include solvent choice (e.g., anhydrous THF or DCM), inert atmosphere (N₂/Ar), and stoichiometric control to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring structure, methyl group position, and aromatic proton environments (e.g., phenyl group integration).
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₅ClN).
- Melting Point Analysis : Consistency with literature values (if available) confirms purity.
- HPLC/GC : Assesses purity (>95% by area normalization) .
Q. What preliminary biological screening approaches are recommended for evaluating the compound’s activity on neurotransmitter systems?
Initial assays include:
- Radioligand Binding Assays : Competitive binding studies with tritiated dopamine/norepinephrine to assess affinity for monoamine transporters (DAT, NET).
- In Vitro Uptake Inhibition : Measurement of neurotransmitter reuptake inhibition in synaptosomal preparations.
- Functional Selectivity Tests : Calcium flux assays in transfected HEK cells expressing 5-HT2C receptors to evaluate G-protein coupling .
Advanced Research Questions
Q. How does the stereochemistry of the nitrogen atom in this compound influence its biological activity, and what experimental approaches can elucidate this relationship?
The nitrogen’s stereochemistry affects binding to chiral pockets in neurotransmitter receptors. To study this:
- Chiral Resolution : Separate enantiomers via chiral HPLC using columns like Chiralpak IA/IB.
- Enantiomer-Specific Assays : Compare binding affinity (Ki) and functional activity (EC₅₀/IC₅₀) of isolated enantiomers in receptor models.
- Molecular Dynamics Simulations : Predict enantiomer-receptor interactions using docking software (e.g., AutoDock Vina) .
Q. What strategies can be implemented to address contradictory findings in the compound’s interaction with monoamine transporters across different studies?
- Assay Standardization : Use identical cell lines (e.g., HEK-293 stably expressing human DAT/NET) and buffer conditions (pH 7.4, 37°C).
- Positive Controls : Include reference compounds (e.g., cocaine for DAT, desipramine for NET) to validate assay sensitivity.
- Orthogonal Validation : Cross-verify results with electrophysiology (e.g., patch-clamp for transporter currents) and in vivo microdialysis in rodent models .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric excess (ee) and yield?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading.
- Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to identify rate-limiting steps.
- Continuous Flow Chemistry : Improve mixing and heat transfer for cyclization steps, reducing side reactions.
- In Situ Monitoring : Employ process analytical technology (PAT) for real-time adjustments .
Q. What computational methods are effective in predicting the compound’s metabolic stability and potential toxicity?
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate metabolic pathways (e.g., CYP450 oxidation) and toxicity endpoints (e.g., hERG inhibition).
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with in vitro toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
